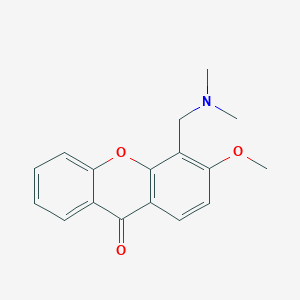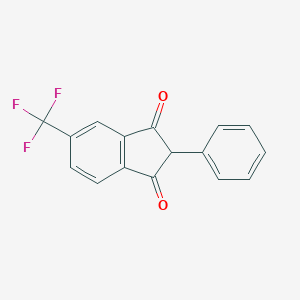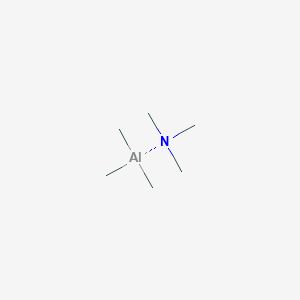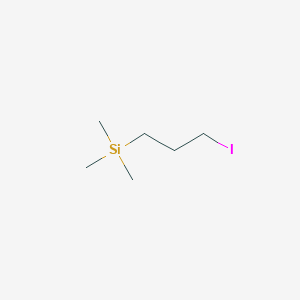
3-Methylphenol;4-methylphenol
Vue d'ensemble
Description
3-Methylphenol;4-methylphenol is a chemical compound consisting of a mixture of meta-cresol and para-cresol in a 2:1 ratio Cresols are methylphenols, which are derivatives of phenol with a methyl group substituted onto the benzene ringThese compounds are commonly used in various industrial applications due to their antiseptic, disinfectant, and preservative properties .
Applications De Recherche Scientifique
3-Methylphenol;4-methylphenol has various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of antioxidants, dyes, and fragrances.
Biology: Employed in the study of enzyme inhibition and protein denaturation due to their phenolic nature.
Medicine: Utilized as preservatives in pharmaceutical formulations and as antiseptics.
Industry: Applied in the production of resins, plastics, and pesticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
m-Cresol and p-Cresol can be synthesized through the alkylation of phenol with methanol. This reaction typically occurs in the presence of a catalyst such as aluminum oxide or zeolites. The reaction conditions include high temperatures and pressures to facilitate the formation of cresol isomers .
Industrial Production Methods
Industrial production of m-Cresol and p-Cresol often involves the separation of cresol isomers from coal tar, a byproduct of coke production from bituminous coal. The separation process includes distillation and purification steps to obtain high-purity cresol isomers . Another method involves the hydrolysis of chlorotoluene in the presence of sodium hydroxide, followed by rectification to separate the isomers .
Analyse Des Réactions Chimiques
Types of Reactions
m-Cresol and p-Cresol undergo various chemical reactions, including:
Oxidation: Cresols can be oxidized to form corresponding quinones.
Reduction: Reduction of cresols can lead to the formation of methylcyclohexanols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for cresols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Methylcyclohexanols
Substitution: Nitro-cresols, sulfo-cresols, and halogenated cresols.
Mécanisme D'action
The mechanism of action of m-Cresol and p-Cresol involves their ability to disrupt cell membranes and denature proteins. This is primarily due to their phenolic structure, which allows them to interact with and destabilize lipid bilayers. Additionally, cresols can inhibit enzyme activity by binding to active sites and altering enzyme conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Cresol (2-methylphenol): Another isomer of cresol with the methyl group at the ortho position.
Phenol: The parent compound of cresols, lacking the methyl group.
Guaiacol (2-methoxyphenol): A methoxy-substituted phenol with similar antiseptic properties.
Uniqueness
m-Cresol and p-Cresol are unique due to their specific substitution patterns on the benzene ring, which influence their chemical reactivity and physical properties. The 2:1 mixture of m-Cresol and p-Cresol offers a balanced combination of the properties of both isomers, making it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
15831-10-4 |
|---|---|
Formule moléculaire |
C7H8O CH3C6H4OH C7H8O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-methylphenol;4-methylphenol |
InChI |
InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3 |
Clé InChI |
RLSSMJSEOOYNOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |
SMILES canonique |
CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |
Point d'ébullition |
397 °F at 760 mm Hg (NTP, 1992) 202.2 °C 202 °C 397°F |
Color/Form |
Colorless, yellowish liquid Colorless to yellow liquid [Note: A solid below 54 degrees F]. Colorless, yellowish or pinkish liquid |
Densité |
1.0336 at 68 °F (USCG, 1999) d224 1.04 1.034 at 20 °C/4 °C Relative density (water = 1): 1.03 1.028-1.033 1.03 |
Point d'éclair |
187 °F (NTP, 1992) 187 °F (86 °C) (Closed cup) 86 °C (187 °F) - closed cup 86 °C 187°F |
melting_point |
52.7 °F (NTP, 1992) 11.8 °C Mp 11-12 ° 12.2 °C 11.8°C 11-12 °C 54°F |
| 108-39-4 | |
Description physique |
M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.] |
Pictogrammes |
Corrosive; Acute Toxic |
Numéros CAS associés |
3019-89-4 (hydrochloride salt) |
Durée de conservation |
Crystals or liquid darken with exposure to air and light. Stable under recommended storage conditions. |
Solubilité |
10 to 50 mg/mL at 68° F (NTP, 1992) 22700 mg/L (at 25 °C) 0.21 M 22.7 mg/mL at 25 °C In water, 2.22X10+4 mg/L at 25 °C Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether Miscible with acetone, benzene, carbon tetrachloride Soluble in vegetable oils, glycerin and dilute alkai Solubility in water, g/100ml at 20 °C: 2.4 (moderate) slightly soluble in water; soluble in oils miscible (in ethanol) 2% |
Synonymes |
3-cresol 3-cresol, calcium salt(1:2) 3-cresol, sodium salt 3-methylphenol m-cresol meta-cresol metacresol |
Densité de vapeur |
3.72 (NTP, 1992) (Relative to Air) 3.72 (Air = 1) Relative vapor density (air = 1): 3.7 |
Pression de vapeur |
0.04 mm Hg at 68 °F ; 1 mm Hg at 126° F (NTP, 1992) 0.11 mmHg 0.11 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 13 (77°F): 0.14 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride](/img/structure/B100622.png)



![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)







